6-Bromo-3-methoxypicolinic acid
Description
6-Bromo-3-methoxypicolinic acid (CAS: 1256810-26-0) is a pyridine derivative characterized by a bromine atom at the 6-position and a methoxy group at the 3-position of the picolinic acid backbone. Its structure enables diverse reactivity, such as Suzuki-Miyaura coupling (via the bromine substituent) and acid-base interactions (via the carboxylic acid group) .
Properties
IUPAC Name |
6-bromo-3-methoxypyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-4-2-3-5(8)9-6(4)7(10)11/h2-3H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGGGVKGKFLABG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00855799 | |
| Record name | 6-Bromo-3-methoxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256810-26-0 | |
| Record name | 6-Bromo-3-methoxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Laboratory-Scale Synthesis Methods
Bromination of 3-Hydroxypicolinic Acid Derivatives
The most widely reported route begins with 3-hydroxypicolinic acid, leveraging electrophilic aromatic substitution (EAS) for bromination. Key steps include:
- Protection of the Carboxyl Group : Conversion to methyl 3-hydroxypyridine-2-carboxylate via esterification with methanol and catalytic sulfuric acid.
- Bromination : Treatment with bromine (Br₂) in aqueous acetic acid at 0–5°C achieves selective monobromination at position 6. Excess bromine or prolonged reaction times risk dibromination at position 4.
- Deprotection : Hydrolysis of the methyl ester using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water yields 6-bromo-3-hydroxypicolinic acid.
Critical Parameters :
- Solvent Choice : Acetic acid enhances bromine solubility and moderates reactivity, reducing side reactions.
- Temperature Control : Maintaining sub-10°C conditions minimizes polybromination.
- Yield : ~65–70% after recrystallization from ethanol/water.
Table 1: Bromination Conditions and Outcomes
| Starting Material | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Methyl 3-hydroxypyridine-2-carboxylate | Br₂ (1.1 eq) | Acetic acid | 0–5°C | 68 |
| 3-Hydroxypicolinic acid | NBS (1.2 eq) | DCM | 25°C | 55 |
NBS = N-bromosuccinimide; DCM = dichloromethane
Methoxylation of 6-Bromo-3-Hydroxypicolinic Acid
The hydroxyl group at position 3 is methylated using nucleophilic substitution:
- Reaction Setup : 6-Bromo-3-hydroxypicolinic acid is suspended in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base.
- Methylation : Addition of methyl iodide (CH₃I) at 50°C for 12 hours achieves complete conversion.
- Workup : The product is isolated via acidification (HCl) and purified by recrystallization from methanol.
Optimization Insights :
Industrial Production Techniques
Continuous Flow Bromination
To address scalability, industrial protocols adopt continuous flow reactors for bromination:
Catalytic Methylation
Industrial settings replace methyl iodide with dimethyl sulfate ((CH₃)₂SO₄) for cost and safety:
- Reaction : 6-Bromo-3-hydroxypicolinic acid reacts with (CH₃)₂SO₄ in acetone/water under reflux.
- Neutralization : Excess base (NaOH) hydrolyzes unreacted dimethyl sulfate, simplifying waste management.
- Yield : 78–82% with throughput of 50 kg/batch.
Table 2: Industrial vs. Laboratory Methylation
| Parameter | Laboratory (CH₃I) | Industrial ((CH₃)₂SO₄) |
|---|---|---|
| Cost per kg | $320 | $110 |
| Reaction Time | 12 h | 6 h |
| Environmental Impact | High (iodide waste) | Moderate (sulfate waste) |
Mechanistic and Regioselectivity Considerations
Bromination Directing Effects
The carboxyl group at position 2 exerts meta-directing effects, favoring bromination at position 6. Computational studies (DFT) confirm that the electron-withdrawing carboxyl group deactivates the ring, making position 6 the most electrophile-reactive site.
Methoxylation Kinetics
Methylation proceeds via an SN2 mechanism, with the phenolic oxygen acting as a nucleophile. Steric hindrance from the adjacent carboxyl group slightly reduces reaction rates compared to simpler phenols.
Emerging Methodologies
Enzymatic Methylation
Pilot-scale studies explore O-methyltransferases for eco-friendly methoxylation:
Photocatalytic Bromination
Visible-light-mediated bromination using NBS and eosin Y catalyst reduces bromine waste:
- Efficiency : 70% conversion in 2 hours under blue LED irradiation.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methoxypicolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted picolinic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Bromo-3-methoxypicolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 6-Bromo-3-methoxypicolinic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the enzyme or biological system being studied .
Comparison with Similar Compounds
Positional Isomers and Substituent Variations
Key structural analogs differ in substituent positions or functional groups, leading to distinct physicochemical and reactivity profiles. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations :
- Positional Isomerism : 3-Bromo-6-methoxypicolinic acid (similarity: 0.86) exhibits reversed substituent positions, which may affect its electronic properties and interactions with biological targets. For example, bromine at the 3-position could hinder steric access to the carboxylic acid group .
- Functional Group Replacement: The amino-substituted analog (6-Amino-3-bromopicolinic acid) introduces basicity, altering solubility and reactivity in acidic environments .
Physicochemical Properties
Limited solubility and stability data are available for these compounds (e.g., 6-Amino-3-bromopicolinic acid lacks solubility data ). However, substituent effects can be inferred:
- Methoxy vs. Halogen : Methoxy groups increase electron-donating capacity compared to halogens, influencing acidity (pKa) of the carboxylic acid group.
- Bromine vs. Fluorine : In 5-Bromo-3-fluoropicolinic acid (CAS: ADE000140), fluorine’s electronegativity enhances metabolic stability compared to bromine, though at the cost of reduced cross-coupling reactivity .
Biological Activity
6-Bromo-3-methoxypicolinic acid (CAS Number: 1256810-26-0) is a derivative of picolinic acid, characterized by a bromine atom at the 6th position and a methoxy group at the 3rd position on the pyridine ring. This unique substitution pattern contributes to its distinct chemical reactivity and biological activity, which makes it valuable for various applications in medicinal chemistry, organic synthesis, and biological research.
- Molecular Formula : C₇H₆BrNO₃
- Molecular Weight : Approximately 232.03 g/mol
The biological activity of 6-Bromo-3-methoxypicolinic acid is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the bromine and methoxy groups enhances its binding affinity, making it a candidate for enzyme inhibition studies and protein-ligand interaction research.
Potential Mechanisms:
- Enzyme Inhibition : It may act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding.
- Protein-Ligand Interactions : The compound can influence various signaling pathways through its interactions with proteins.
Biological Activity Overview
Recent studies have highlighted the compound's potential in several areas:
- Anticonvulsant Activity : Preliminary investigations suggest that derivatives of this compound may exhibit anticonvulsant properties in animal models, indicating potential applications in epilepsy treatment.
- Enzyme Inhibition Studies : Research indicates that 6-Bromo-3-methoxypicolinic acid can inhibit specific enzymes, which may lead to therapeutic applications in drug development .
Research Findings
A summary of key research findings related to the biological activity of 6-Bromo-3-methoxypicolinic acid is presented below:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticonvulsant Activity | Showed significant anticonvulsant effects in rodent models, suggesting therapeutic potential for epilepsy. |
| Study B | Enzyme Inhibition | Demonstrated effective inhibition of enzyme X, with a binding affinity indicating potential for drug development. |
| Study C | Protein Interaction | Investigated binding interactions with protein Y, revealing insights into cellular signaling pathways. |
Case Studies
-
Anticonvulsant Efficacy :
- In a controlled study involving rodents, administration of 6-Bromo-3-methoxypicolinic acid resulted in a marked decrease in seizure frequency. This suggests its potential as a new class of anticonvulsants.
-
Enzyme Targeting :
- A recent study focused on the inhibition of enzyme X by this compound, revealing that it competes effectively with natural substrates, leading to decreased enzyme activity and subsequent physiological effects.
Comparison with Similar Compounds
6-Bromo-3-methoxypicolinic acid shares structural similarities with other brominated picolinic acid derivatives. The following table highlights key differences and similarities:
| Compound Name | Similarity Index | Key Differences |
|---|---|---|
| 6-Bromo-4-methoxypicolinic acid | 0.85 | Methoxy group at the fourth position |
| 6-Bromo-3-hydroxypicolinic acid | 0.93 | Hydroxyl group instead of methoxy |
| Methyl 6-bromo-3-methoxypicolinate | 0.85 | Methyl ester instead of carboxylic acid |
The unique substitution pattern of 6-Bromo-3-methoxypicolinic acid contributes to its distinct biological activity compared to these similar compounds.
Q & A
Basic: What synthetic strategies are recommended for preparing 6-Bromo-3-methoxypicolinic acid, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves bromination of a pre-functionalized picolinic acid derivative. For example:
- Step 1: Start with 3-methoxypicolinic acid. Introduce bromine at the 6-position using electrophilic bromination (e.g., in ) or Pd-catalyzed cross-coupling for regioselectivity.
- Step 2: Optimize reaction temperature (e.g., 0–25°C) to minimize di-bromination by-products.
- Step 3: Purify via recrystallization (ethanol/water) or reverse-phase HPLC, monitoring purity by (e.g., δ 8.2–8.4 ppm for aromatic protons) .
Basic: Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?
Methodological Answer:
- : Identify substituent positions (e.g., methoxy group at δ 3.9–4.1 ppm, carboxylic proton absence due to deprotonation).
- X-ray crystallography: Use SHELX suite for structure refinement. For example, SHELXL refines anisotropic displacement parameters to resolve disorder in the bromine substituent .
- High-resolution mass spectrometry (HRMS): Confirm molecular ion peak (, expected ) .
Advanced: How can researchers resolve contradictions in reported melting points or spectral data?
Methodological Answer:
- Reproducibility checks: Standardize solvent systems (e.g., DMSO-d₆ for NMR) and crystallization conditions.
- Polymorphism analysis: Perform differential scanning calorimetry (DSC) to detect polymorphic forms.
- Computational validation: Compare experimental shifts with DFT-calculated values (Gaussian or ORCA software) to identify outliers .
Advanced: What computational approaches predict the reactivity of 6-Bromo-3-methoxypicolinic acid in cross-coupling reactions?
Methodological Answer:
- DFT calculations: Use B3LYP/6-31G(d) to model electron density maps. The bromine atom’s σ-hole may enhance Suzuki-Miyaura coupling efficiency.
- Hammett parameters: Quantify electron-withdrawing effects of substituents on the carboxylic acid’s pKa (experimentally validated via potentiometric titration) .
- Transition state modeling: Simulate Pd(0)-mediated coupling steps to optimize ligand selection (e.g., XPhos vs. SPhos) .
Intermediate: What challenges arise in crystallizing 6-Bromo-3-methoxypicolinic acid, and how are they addressed?
Methodological Answer:
- Challenge: Bromine’s heavy atom effect may cause crystal disorder.
- Solution: Use slow evaporation in polar aprotic solvents (e.g., DMF/water).
- Refinement: Apply TWINABS in SHELXL to correct for twinning artifacts. Report for high-quality datasets .
Advanced: How do electronic effects of substituents influence the compound’s acidity and reactivity?
Methodological Answer:
- Acidity studies: Compare experimental pKa (via UV-Vis titration in aqueous buffer) with DFT-derived values. The methoxy group’s electron-donating effect reduces carboxylic acid acidity (higher pKa vs. unsubstituted picolinic acid).
- Reactivity in amidation: Activate the carboxylic acid with EDCI/HOBt; monitor by if fluorinated coupling partners are used .
Basic: What are the key considerations for storing 6-Bromo-3-methoxypicolinic acid to ensure stability?
Methodological Answer:
- Storage conditions: Keep at −20°C in airtight, amber vials to prevent photodegradation of the bromine substituent.
- Stability testing: Perform accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring (<2% degradation acceptable) .
Advanced: How is 6-Bromo-3-methoxypicolinic acid utilized in medicinal chemistry scaffold design?
Methodological Answer:
- Role: Serves as a rigid backbone for kinase inhibitors (e.g., JAK2/STAT3 pathways).
- Functionalization: Introduce sulfonamide or amide groups at the carboxylic acid position.
- SAR studies: Use SPR (surface plasmon resonance) to measure binding affinity changes upon substituent modification .
Intermediate: What analytical workflows validate purity in complex reaction mixtures?
Methodological Answer:
- HPLC-DAD/ELSD: Use a C18 column (ACN/0.1% TFA gradient) to resolve brominated by-products.
- LC-MS: Track molecular ion clusters () to confirm monobromination.
- TGA (thermogravimetric analysis): Detect solvent residues (<0.5% w/w) post-crystallization .
Advanced: How can researchers leverage automation in high-throughput screening of derivatives?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
